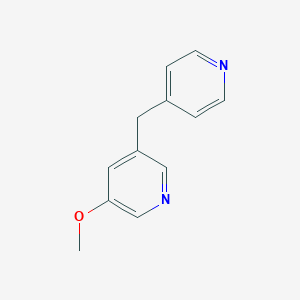

![molecular formula C19H21N3O4S B3012652 3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide CAS No. 1031599-03-7](/img/structure/B3012652.png)

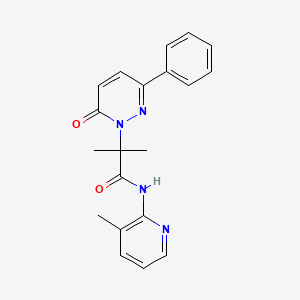

3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide" is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound that has been the subject of various studies due to its potential biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential pharmacological applications.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves multi-step reactions starting from simpler precursors such as amino thiophenes and isocyanates or isothiocyanates. For example, the synthesis of related compounds has been achieved using methyl 3-aminothiophene-2-carboxylate with alkyl- or arylisocyanates and isothiocyanates, followed by alkylation to produce various derivatives . Another approach involves the condensation of different starting materials, such as 3-methoxybenzoic acid with ethane-1,2-diamine derivatives, to yield compounds with potential antiproliferative activity . These methods highlight the versatility of synthetic routes available for creating a wide array of thieno[3,2-d]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of a fused thieno-pyrimidine ring system. X-ray diffraction analysis has been used to unequivocally establish the configuration of related compounds, confirming the presence of stereocenters and the overall three-dimensional arrangement of the molecule . Density functional theory (DFT) calculations have been employed to optimize geometric bond lengths and angles, which are then compared with experimental X-ray diffraction values to validate the theoretical models .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives exhibit reactivity towards various reagents, which can be utilized to further modify the core structure or introduce additional functional groups. For instance, compounds similar to the one have been shown to react with formamide, carbon disulfide, urea, thiourea, and carboxylic acids, leading to a range of products with different properties and potential biological activities . The reactivity of these compounds is crucial for their application in medicinal chemistry, where structural modifications can lead to the discovery of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by the position of the sulfur atom within the heterocyclic system. This can affect the electronic spectra and, consequently, the biological activity profiles of these compounds . The solubility, melting points, and stability of these compounds can vary significantly, which is important for their practical application in drug development. Additionally, the lipophilicity and potential for hydrogen bonding contribute to their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Herbicidal Activity : Novel compounds with structures incorporating pyrimidine and thiadiazole rings have been synthesized and evaluated for their herbicidal activity against specific plants like Brassica campestris L., showcasing moderate to good efficacy. These studies provide a foundation for developing new herbicides with selective action (Liu & Shi, 2014).

Antitumor Activity : Research into compounds with pyrido[2,3-d]pyrimidine structures has revealed potent lipid-soluble inhibitors of mammalian dihydrofolate reductase, exhibiting significant activity against specific carcinomas in animal models. This opens pathways for creating new antitumor agents (Grivsky et al., 1980).

Antiglaucoma Properties : Studies on derivatives designed to inhibit carbonic anhydrase isozymes involved in aqueous humor secretion demonstrate potential as topical antiglaucoma agents. These findings could lead to new treatments for glaucoma by effectively lowering intraocular pressure when applied as eye drops (Casini et al., 2002).

Antibacterial Agents : The synthesis of 2,4-diamino-5-benzylpyrimidines and analogues has provided new insights into creating trimethoprim derivatives with antibacterial activity. This research is crucial for developing new antibiotics to combat resistant bacterial strains (Stuart et al., 1983).

Synthetic Methodologies : Innovative synthetic routes have been explored for the creation of benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating the chemical versatility of pyrimidinone and related structures. These compounds have been evaluated for their anti-inflammatory and analgesic properties, highlighting their potential in medicinal chemistry (Abu‐Hashem et al., 2020).

Wirkmechanismus

Target of Action

The primary target of this compound is fungal pathogens in plants . The compound exhibits activity as a fungicide, making it useful in methods for the control of these pathogens .

Biochemical Pathways

Given its fungicidal activity, it can be inferred that the compound likely interferes with essential biochemical pathways in fungal cells, such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

As a fungicide applied to plants, it would be expected to have properties that allow it to be absorbed and distributed within the plant tissues, remain stable and active for a sufficient period, and eventually be metabolized or excreted .

Result of Action

The result of the compound’s action is the control of fungal pathogens in plants . By targeting and killing these pathogens, the compound helps to prevent or treat fungal diseases, thereby protecting the health and productivity of the plants .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, pH, and light conditions could affect how well the compound is absorbed, how long it remains active, and how effectively it controls fungal pathogens . .

Eigenschaften

IUPAC Name |

3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-propoxyphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-2-10-26-14-5-3-13(4-6-14)12-20-16(23)7-9-22-18(24)17-15(8-11-27-17)21-19(22)25/h3-6,8,11H,2,7,9-10,12H2,1H3,(H,20,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKWJKYFNPNZJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B3012570.png)

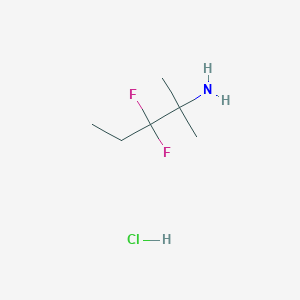

![2-[(Methylsulfanyl)methyl]pyrrolidine](/img/structure/B3012576.png)

![Piperidin-1-yl-[4-[3-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B3012581.png)

![2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B3012584.png)

![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B3012589.png)

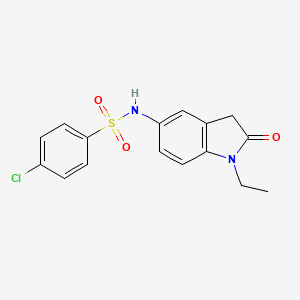

![1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3012590.png)

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B3012592.png)